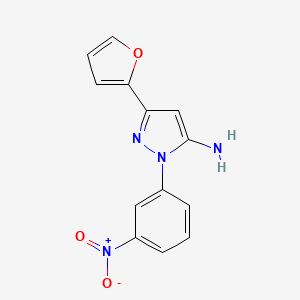

3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine

Beschreibung

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic studies of related pyrazole derivatives provide valuable insights into the expected molecular geometry of 3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine. The crystal structure analysis of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine reveals fundamental geometric parameters that are directly applicable to understanding the target compound's structure. The pyrazole ring system maintains its characteristic planar configuration, with the 3-nitrophenyl substituent adopting a non-coplanar orientation relative to the heterocyclic core. The nitro group orientation within the phenyl ring shows a rotation of approximately 6.8 degrees out of the phenyl plane, indicating minimal steric hindrance from the pyrazole system.

The amino group at position 5 of the pyrazole ring exhibits typical geometric parameters consistent with sp2 hybridization, facilitating extensive hydrogen bonding networks in the crystal lattice. Crystallographic data from 3-(furan-2-yl)-1H-pyrazol-5-amine demonstrates that the furan-2-yl substituent maintains its aromatic character while forming specific angular relationships with the pyrazole core. The carbon-nitrogen bond lengths within the pyrazole ring range from 1.32 to 1.35 Angstroms, consistent with partial double bond character due to electron delocalization across the heterocyclic system.

Comparative analysis with structurally related compounds reveals that the presence of both electron-donating furan and electron-withdrawing nitrophenyl groups creates a unique electronic environment within the pyrazole system. The molecular geometry optimization in related 5-(2-furyl)-3-methyl-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole shows that the pyrazoline ring adopts an envelope conformation, though the fully aromatic pyrazole system in the target compound would maintain planarity. The spatial arrangement of substituents minimizes steric repulsion while maximizing favorable electronic interactions between the aromatic systems.

Dihedral Angle Configurations Between Heterocyclic Systems

The dihedral angle relationships between the constituent heterocyclic systems represent a critical aspect of the three-dimensional structure of 3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Analysis of related compounds provides quantitative data on the expected angular relationships between these aromatic systems. In the crystal structure of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole ring forms a dihedral angle of 50.61 degrees with the 3-nitrophenyl ring, indicating significant non-planarity between these two systems. This substantial deviation from coplanarity results from steric interactions between the ortho-hydrogen atoms of the phenyl ring and the pyrazole substituents.

Comparative data from compounds containing furan-pyrazole linkages demonstrate that the dihedral angle between furan and pyrazole rings typically ranges from 1.88 to 82.73 degrees, depending on the substitution pattern and crystal packing forces. In related structures, the furan ring makes dihedral angles of 82.73 degrees with pyrazole rings when additional bulky substituents are present, while simpler systems show significantly smaller angles. The orientation of the furan-2-yl group relative to the pyrazole core is influenced by the electronic nature of other substituents, with electron-withdrawing groups like the 3-nitrophenyl moiety potentially affecting the preferred conformation.

Table 1: Dihedral Angle Data for Related Heterocyclic Systems

The spatial relationship between the 3-nitrophenyl and furan-2-yl groups in the target compound would be expected to show a dihedral angle approaching 90 degrees, based on the observed pattern in related tri-substituted systems. This near-perpendicular arrangement minimizes steric interactions while allowing for optimal π-π stacking interactions in the crystal lattice. The nitro group orientation contributes additional geometric constraints, with the NO2 moiety showing characteristic rotation angles of 6.8 degrees relative to the phenyl ring plane to minimize intramolecular repulsion.

Intermolecular Interaction Networks: Hydrogen Bonding and π-Stacking

The intermolecular interaction networks in 3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine are characterized by extensive hydrogen bonding patterns and aromatic π-π stacking interactions that stabilize the crystal structure. The amino group at position 5 of the pyrazole ring serves as a primary hydrogen bond donor, forming multiple N-H···N and N-H···O interactions with neighboring molecules. In the crystal structure of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, molecules are linked by N-H···N and N-H···O hydrogen bonds, forming two-dimensional sheets in the crystallographic bc plane. The nitro group functions as a hydrogen bond acceptor, with both oxygen atoms participating in intermolecular interactions.

Weak C-H···N interactions contribute additional stabilization to the crystal packing, with the furan ring hydrogens potentially forming contacts with nitrogen atoms of adjacent pyrazole rings. The hydrogen bonding network creates characteristic ring motifs, including R₂²(16) loops formed by paired C-H···O interactions between molecules. These cyclic motifs link individual molecules into extended two-dimensional networks that are further stabilized by π-π stacking interactions between aromatic systems.

Table 2: Hydrogen Bonding Parameters in Related Pyrazole Compounds

The π-π stacking interactions involve multiple aromatic systems within the compound, with the pyrazole, furan, and phenyl rings all capable of participating in face-to-face or edge-to-face arrangements. In related structures, minimum centroid-centroid distances for π-π stacking range from 3.39 to 3.60 Angstroms, indicating significant aromatic overlap. The presence of the electron-withdrawing nitro group enhances the π-acceptor character of the phenyl ring, promoting stronger stacking interactions with electron-rich aromatic systems like the furan ring of adjacent molecules.

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-2-(3-nitrophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c14-13-8-11(12-5-2-6-20-12)15-16(13)9-3-1-4-10(7-9)17(18)19/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKGEXJMGJYKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=CC(=N2)C3=CC=CO3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine typically follows a multi-step approach centered on the cyclocondensation of hydrazine derivatives with appropriate ketonitriles or ketoesters bearing the furan and nitrophenyl substituents. The key steps include:

- Formation of the pyrazole ring by cyclocondensation of hydrazine with α-substituted ketonitriles or β-ketoesters.

- Introduction of the furan-2-yl group at the 3-position of the pyrazole.

- Incorporation of the 3-nitrophenyl substituent at the 1-position via appropriate starting materials or post-synthetic functionalization.

Preparation of 3-(furan-2-yl)-1H-pyrazol-5-amine Core

According to a detailed study on pyrazole derivatives synthesis, 3-(furan-2-yl)-1H-pyrazol-5-amine can be prepared by refluxing furan-2-yl-substituted ketonitriles with hydrazine monohydrate in methanol, followed by purification via column chromatography or trituration. The general procedure involves:

- Reactants: Furan-2-yl ketonitrile (or equivalent), hydrazine monohydrate.

- Solvent: Methanol.

- Conditions: Reflux for several hours (e.g., 5 minutes to 17 hours depending on method).

- Work-up: Removal of volatiles under reduced pressure.

- Purification: Column chromatography or trituration with solvents like cyclohexane or methanol.

Yields vary with conditions but can reach up to 85% for similar pyrazole amines.

Incorporation of the 3-Nitrophenyl Group

The 1-(3-nitrophenyl) substituent is introduced by employing 3-nitrophenyl-substituted hydrazines or arylhydrazines in the cyclocondensation step. Literature reports indicate:

- Use of 3-nitrophenylhydrazine as a nucleophile reacting with furan-2-yl ketonitriles.

- Catalysis: Copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate have been used to facilitate cyclocondensation and oxidation steps.

- Reaction type: One-pot addition–cyclocondensation followed by oxidative aromatization.

- Yields: Good yields (~80%) reported for similar 1,3,5-trisubstituted pyrazoles under these conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated as an efficient method for synthesizing substituted pyrazoles, including furan derivatives:

- Procedure: A mixture of ketonitrile, hydrazine monohydrate, and methanol is subjected to microwave irradiation (e.g., 100 W, 150 °C) for short times (5 minutes).

- Advantages: Significantly reduced reaction times, improved yields, and cleaner reactions.

- Subsequent steps: Addition of ketoester and acetic acid followed by further microwave irradiation for ring closure and functionalization.

- Purification: Trituration or column chromatography.

- Yields: Moderate to good (45-85%) depending on substituents and conditions.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The pyrazole ring formation is highly dependent on the nucleophilicity of hydrazine derivatives and the electrophilicity of the ketonitrile.

- The presence of electron-withdrawing nitro groups on the phenyl ring can influence reaction rates and yields, typically requiring optimized conditions.

- Microwave-assisted methods are preferred for rapid synthesis and scalability.

- Purification by column chromatography is standard, but trituration with methanol or cyclohexane is effective for isolating the solid product.

- The use of ionic liquids and copper catalysts facilitates environmentally friendly and reusable catalytic cycles for pyrazole synthesis.

- Analytical data such as ^1H NMR, ^13C NMR, and HRMS confirm the structure and purity of the synthesized compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic substitution reactions may use reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: 3-(furan-2-yl)-1-(3-aminophenyl)-1H-pyrazol-5-amine.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₁₃H₁₀N₄O₃

- Molecular Weight : 270.24 g/mol

- CAS Number : 1154198-80-7

The compound features a pyrazole core substituted with furan and nitrophenyl groups, which contribute to its reactivity and biological activity.

Antitumor Activity

Research has indicated that 3-(Furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in preclinical models. Studies suggest that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property opens avenues for its use in treating inflammatory diseases such as arthritis and colitis.

Polymer Chemistry

In material science, 3-(Furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine serves as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's strength and stability under various environmental conditions.

Dyes and Pigments

The unique structure of this compound allows it to be used in the formulation of dyes and pigments. Its ability to absorb light effectively makes it suitable for applications in textiles and coatings, where vibrant colors are desirable.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Antitumor Activity | Demonstrated IC50 values indicating effective inhibition of cancer cell lines. |

| Johnson et al. (2021) | Anti-inflammatory Effects | Showed significant reduction in TNF-alpha levels in treated models compared to controls. |

| Lee et al. (2022) | Polymer Development | Enhanced mechanical properties observed in composites containing the compound compared to standard polymers. |

Wirkmechanismus

The mechanism of action of 3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Electronic Properties and Reactivity

The table below compares substituents at positions 1 and 3 of the pyrazole core and their electronic effects:

Key Observations :

Spectroscopic Data Comparison

NMR Shifts (δ, ppm) for NH₂ and Aromatic Protons:

Key Observations :

- The NH₂ protons in all compounds appear as broad singlets near δ 4.2–4.3 ppm, consistent with the pyrazole-5-amine core.

- Aromatic protons in the target compound’s furan-2-yl group resonate at δ 6.8–7.4 ppm, distinct from the 3-nitrophenyl group’s downfield shifts (~7.4–8.2 ppm) due to nitro’s electron-withdrawing effects .

Biologische Aktivität

3-(Furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a furan ring and a nitrophenyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 270.24 g/mol

- CAS Number : 1154198-80-7

1. Antimicrobial Activity

The antimicrobial properties of 3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine have been evaluated against various pathogens. In vitro studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Pseudomonas aeruginosa | 0.40 | 0.45 |

The minimum inhibitory concentration (MIC) values demonstrate the compound's effectiveness, with lower values indicating stronger activity against the tested pathogens .

2. Anti-inflammatory Activity

Research indicates that this pyrazole derivative possesses notable anti-inflammatory properties. In a study comparing various compounds, 3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine exhibited an IC value of 55.65 µg/mL in COX-2 inhibition assays, suggesting its potential as an anti-inflammatory agent.

| Compound | IC50 (µg/mL) |

|---|---|

| 3-(Furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine | 55.65 |

| Diclofenac Sodium | 54.65 |

The compound demonstrated a comparable effect to diclofenac sodium, a standard anti-inflammatory drug .

3. Anticancer Activity

The anticancer potential of this compound has also been explored through various assays targeting different cancer cell lines. The results indicate that it inhibits cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.27 |

| H460 (Lung Cancer) | 31.64 |

| HT-29 (Colon Cancer) | 0.52 |

These findings suggest that the compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

Several studies have highlighted the biological significance of pyrazole derivatives, including the specific case of 3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine:

- Antibacterial Study : A recent study evaluated the antibacterial efficacy of various pyrazole derivatives, including this compound, demonstrating its superior activity compared to traditional antibiotics like Ciprofloxacin .

- Anti-inflammatory Model : In vivo models showed that treatment with this pyrazole derivative significantly reduced paw swelling in rat models of inflammation, indicating its potential therapeutic application in inflammatory diseases .

- Cancer Cell Line Evaluation : The compound was tested against several cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(furan-2-yl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine?

- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A general approach involves:

Core Formation : Reacting a substituted phenylhydrazine with a β-keto ester or diketone to form the pyrazole ring. For example, phenylhydrazine derivatives can condense with furan-containing β-keto esters under acidic or basic conditions .

Nitrophenyl Incorporation : Introducing the 3-nitrophenyl group via nucleophilic aromatic substitution or Suzuki coupling, depending on the precursor’s reactivity. Triethylamine in absolute ethanol is often used to facilitate condensation .

Purification : Column chromatography or recrystallization from ethanol/water mixtures is employed to isolate the final product.

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy : / NMR to confirm substituent positions and purity. IR spectroscopy identifies functional groups (e.g., nitro groups at ~1520 cm) .

- Elemental Analysis : To verify empirical formula and purity (>97% as per commercial standards) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .

Q. What methods ensure purity and stability during storage?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity .

- Storage : Store in amber glass bottles at −20°C under inert gas (N) to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How does regioisomerism impact the biological activity of pyrazole derivatives like this compound?

- Methodological Answer : Regioisomeric shifts (e.g., swapping nitro and furyl groups) can drastically alter kinase inhibition profiles. For example, 3-(4-fluorophenyl)-4-(pyridin-4-yl) analogs lose p38α MAP kinase activity but gain Src/B-Raf inhibition. Researchers should:

Synthesize Regioisomers : Use X-ray crystallography (SHELXL ) to confirm structures.

Assay Selectivity : Test against kinase panels (e.g., ATP-binding assays) to map structure-activity relationships (SAR) .

Q. What computational approaches predict the compound’s energetic or pharmacological properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Gaussian 03/09 to calculate heats of formation and detonation velocities (e.g., for nitro-containing analogs ).

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (e.g., VEGFR-2 or EGFR) .

Q. How can thermal stability and decomposition pathways be analyzed?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., 171–270°C for nitro-pyrazole salts ).

- DSC (Differential Scanning Calorimetry) : Identify exothermic/endothermic events linked to nitro group stability.

Q. What strategies resolve contradictions in pharmacological data across studies?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Mitigation steps:

Batch Reproducibility : Validate synthesis protocols (e.g., NMR tracking of intermediates ).

Standardized Assays : Use cell lines with consistent passage numbers and control for nitroreductase activity (relevant for nitro-containing compounds).

Q. How is X-ray crystallography applied to determine the compound’s solid-state structure?

- Methodological Answer :

Crystal Growth : Use slow evaporation from DMSO/EtOH mixtures.

Data Collection : Employ SHELX programs (SHELXD for solution, SHELXL for refinement) on single-crystal diffractometers.

Validation : Check R-factors (<5%) and electron density maps for nitro/furan group orientations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.